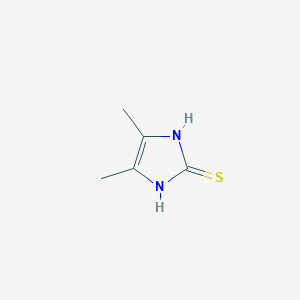

4,5-Dimethyl-1H-imidazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZVFQDMZHOHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374393 | |

| Record name | 4,5-Dimethyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-72-9 | |

| Record name | 1192-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1192-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4,5-Dimethyl-1H-imidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-Dimethyl-1H-imidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a common synthetic route, outlines expected physicochemical properties, and describes the analytical techniques used for its characterization.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Alternate Names | 2-Mercapto-4,5-dimethylimidazole, 4,5-dimethyl-1,3-dihydroimidazole-2-thione |

| CAS Number | 1192-72-9 |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.19 g/mol |

| Melting Point | >280 °C |

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the condensation reaction between 3-amino-2-butanone hydrochloride and potassium thiocyanate. This reaction proceeds via the formation of a thiourea intermediate, which subsequently cyclizes to form the imidazole-2-thione ring.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol based on established chemical principles for the synthesis of imidazole-2-thiols.

Materials:

-

3-Amino-2-butanone hydrochloride

-

Potassium thiocyanate (KSCN)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-butanone hydrochloride (1.0 equivalent) and potassium thiocyanate (1.1 equivalents) in a minimal amount of deionized water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically several hours), remove the heat source and allow the mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified product under vacuum to yield this compound as a solid.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups and the N-H protons of the imidazole ring.

-

Expected Chemical Shifts (in DMSO-d₆):

-

A singlet for the two equivalent methyl groups (CH₃ ) in the region of δ 2.0-2.3 ppm.

-

A broad singlet corresponding to the two N-H protons in the region of δ 11.0-12.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Expected Chemical Shifts (in DMSO-d₆):

-

A signal for the methyl carbons (C H₃) around δ 10-15 ppm.

-

Signals for the C4 and C5 carbons of the imidazole ring in the aromatic region, approximately δ 115-125 ppm.

-

A signal for the C2 carbon (C=S) further downfield, typically in the range of δ 160-170 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | N-H stretching |

| 2980-2850 | C-H stretching (methyl groups) |

| ~1600 | C=N stretching |

| ~1500 | C=C stretching (imidazole ring) |

| 1200-1100 | C=S stretching (thiourea-like band) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of sulfur would result in a characteristic isotopic pattern.

Predicted Mass Spectrometry Data:

| Adduct | m/z (calculated) |

| [M+H]⁺ | 129.04810 |

| [M+Na]⁺ | 151.03004 |

| [M-H]⁻ | 127.03354 |

Logical Relationship of Characterization Data

Caption: Logical flow for the structural characterization of the compound.

Signaling Pathways and Biological Activity

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information detailing the involvement of this compound in any particular signaling pathways. While the imidazole scaffold is a known "privileged structure" in medicinal chemistry and is present in numerous biologically active compounds, the specific biological activities of this particular derivative remain largely unexplored in the public domain. Further research is required to elucidate its potential pharmacological effects.

Conclusion

This technical guide has outlined a standard and effective method for the synthesis of this compound and has provided a framework for its comprehensive characterization. The provided experimental protocol and expected analytical data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The lack of data on its biological activity highlights an opportunity for future investigation into the potential therapeutic applications of this compound.

Physicochemical Properties of 2-Mercapto-4,5-dimethylimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-mercapto-4,5-dimethylimidazole. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental protocols for determining key parameters and presents predicted values and data from structurally related compounds to offer valuable insights for research and development. The guide covers essential properties including pKa, lipophilicity (logP), solubility, and melting point. Detailed methodologies for experimental determination are provided, alongside visualizations of experimental workflows to aid in practical application.

Introduction

2-Mercapto-4,5-dimethylimidazole is a heterocyclic compound featuring an imidazole ring substituted with a thiol group at the 2-position and methyl groups at the 4 and 5-positions. The imidazole scaffold is a prevalent feature in many biologically active molecules, and the mercapto group can play a crucial role in biological activity, including acting as a metal chelator or participating in redox processes. The dimethyl substitution pattern influences the molecule's steric and electronic properties, which in turn affect its physicochemical characteristics and biological interactions. Understanding these properties is fundamental for applications in medicinal chemistry, drug design, and material science.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. The following sections detail the key properties of 2-mercapto-4,5-dimethylimidazole, providing predicted values and data from analogous compounds where direct experimental data is not available.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH. The imidazole ring contains two nitrogen atoms, one of which is basic and can be protonated. The thiol group is weakly acidic. The pKa of the imidazole nitrogen is influenced by the electron-donating methyl groups, which are expected to increase its basicity (raise the pKa) compared to unsubstituted imidazole.

Table 1: Predicted pKa Values and Data for Related Compounds

| Property | Predicted/Reported Value | Compound | Notes |

| pKa | ~8-9 | 2-Mercapto-4,5-dimethylimidazole | Predicted based on substituent effects. The methyl groups are electron-donating, increasing the basicity of the imidazole nitrogen compared to 2-mercaptoimidazole. |

| pKa | 13.59 ± 0.10 | 2,2'-Bis(4,5-dimethylimidazole) | Predicted value for a dimeric, related structure.[1] |

| pKa | 6.46 ± 0.1 | Imidazole (in DMSO) | Experimentally determined value for the parent imidazole ring in a non-aqueous solvent.[2] |

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. The methyl groups in 2-mercapto-4,5-dimethylimidazole are expected to increase its lipophilicity compared to the parent 2-mercaptoimidazole.

Table 2: Predicted logP Values and Data for Related Compounds

| Property | Predicted/Reported Value | Compound | Method |

| XLogP3-AA | ~0.5 - 1.0 | 2-Mercapto-4,5-dimethylimidazole | Predicted. The two methyl groups each contribute approximately +0.5 to the logP value. |

| XLogP3-AA | -0.3 | 2-Mercaptoimidazole | Computed by XLogP3 3.0.[3] |

Solubility

Solubility is a critical factor for drug delivery and formulation. The solubility of 2-mercapto-4,5-dimethylimidazole will depend on the solvent's polarity and the pH of aqueous solutions. Due to the presence of both polar (imidazole, thiol) and nonpolar (dimethyl) groups, it is expected to have moderate solubility in a range of solvents.

Table 3: Qualitative Solubility Data for a Related Compound

| Solvent | Solubility | Compound |

| Dichloromethane | Soluble | 2-Mercapto-4,5,6,7-d4-benzimidazole |

| Hexane | Soluble | 2-Mercapto-4,5,6,7-d4-benzimidazole |

| Methanol | Soluble | 2-Mercapto-4,5,6,7-d4-benzimidazole |

| Water | Insoluble | 2-Mercaptobenzimidazole |

Note: This data is for a structurally related benzimidazole derivative and should be considered as an indicator of potential solubility characteristics.[4]

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and thermal stability of a compound. Imidazole derivatives, particularly those capable of hydrogen bonding, often have high melting points.

Table 4: Melting Point Data for Related Compounds

| Property | Reported Value (°C) | Compound |

| Melting Point | >300 | 2,2'-Bis(4,5-dimethylimidazole)[1] |

| Melting Point | 228-231 | 2-Mercaptoimidazole[5] |

| Melting Point | >300 | 2-Mercapto-4,5,6,7-d4-benzimidazole[4] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 2-mercapto-4,5-dimethylimidazole.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

-

2-mercapto-4,5-dimethylimidazole

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of 2-mercapto-4,5-dimethylimidazole in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).

-

Titration Setup: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength. Immerse the calibrated pH electrode in the solution.

-

Acidification: Make the solution acidic (pH ~2) by adding 0.1 M HCl.

-

Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Materials:

-

2-mercapto-4,5-dimethylimidazole

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of 2-mercapto-4,5-dimethylimidazole in the n-octanol-saturated water. The concentration should be such that it can be accurately measured by the chosen analytical method.

-

Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow for logP determination by the shake-flask method.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 2-mercapto-4,5-dimethylimidazole are scarce, the broader class of 2-mercaptoimidazole and 2-mercaptobenzimidazole derivatives has been reported to exhibit a range of biological activities. These include antibacterial, antifungal, anti-inflammatory, and tyrosinase inhibitory effects.[6][7][8][9][10]

The proposed mechanism for some of these activities involves the chelation of metal ions essential for enzyme function. For example, tyrosinase is a copper-containing enzyme, and its inhibition by mercapto-containing compounds is often attributed to the chelation of the copper ions in the active site.

Proposed mechanism of enzyme inhibition by metal chelation.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of 2-mercapto-4,5-dimethylimidazole and provided detailed experimental protocols for their determination. While direct experimental data for this specific molecule is limited, the information from structurally related compounds provides a valuable framework for researchers. The methodologies and illustrative data presented herein are intended to facilitate further investigation into the properties and potential applications of this compound in drug discovery and other scientific fields. Future experimental work is necessary to definitively characterize the physicochemical profile of 2-mercapto-4,5-dimethylimidazole.

References

- 1. 69286-06-2 CAS MSDS (2,2'-BIS(4,5-DIMETHYLIMIDAZOLE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Mercaptoimidazole | C3H4N2S | CID 1201386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 2-メルカプトイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Imidazole-2-thiol Derivatives: A Focus on Methimazole

Introduction

The imidazole-2-thiol scaffold is a core component of a class of compounds known as thionamides, which exhibit significant biological activities. While specific data on 4,5-Dimethyl-1H-imidazole-2-thiol is limited, its close structural analog, 1-methyl-1H-imidazole-2-thiol, commonly known as methimazole (MMI) or thiamazole, is an extensively studied and clinically significant drug. This technical guide will provide a comprehensive overview of the biological activity of this class of compounds, with a primary focus on methimazole as the representative agent. Methimazole is a cornerstone in the management of hyperthyroidism and serves as an invaluable tool in experimental models to study thyroid physiology.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative pharmacological data, and key experimental protocols.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

The principal biological activity of methimazole is the inhibition of thyroid hormone synthesis.[1] Its primary molecular target is thyroperoxidase (TPO) , a heme-containing enzyme located on the apical membrane of thyroid follicular cells. TPO is crucial for two key steps in the synthesis of thyroxine (T4) and triiodothyronine (T3): the oxidation of iodide and the iodination of tyrosine residues on the protein thyroglobulin (Tg).[2]

Methimazole exerts its inhibitory effects through the following mechanisms:

-

Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to reactive iodine species (I₂ or IO⁻), a necessary step for its incorporation into tyrosine. Methimazole acts as a substrate for TPO, competing with iodide and preventing its oxidation.[2]

-

Blockade of Organification: By preventing the formation of reactive iodine, methimazole effectively blocks the iodination of tyrosine residues on thyroglobulin, a process known as organification.[3]

-

Inhibition of Coupling: Methimazole also inhibits the coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[2]

It is important to note that methimazole does not inhibit the release of pre-formed thyroid hormones stored in the colloid of the thyroid follicles.[2] Consequently, the clinical effects of methimazole therapy have a delayed onset, typically taking several weeks to manifest as the existing hormone stores are depleted.[2]

Beyond its effects on TPO, some studies suggest that methimazole may have immunomodulatory properties, which could contribute to its therapeutic efficacy in autoimmune thyroid disorders like Graves' disease.[3]

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by Methimazole

The following diagram illustrates the key steps in thyroid hormone synthesis and the point of inhibition by methimazole.

Quantitative Pharmacological Data

The effects of methimazole have been quantified in both preclinical animal models and clinical trials in humans.

Preclinical Data: Effects on Thyroid Hormone Levels in Rats

Methimazole is widely used to induce hypothyroidism in rodent models for research purposes. The dose and route of administration significantly impact the extent of thyroid hormone suppression.[4][5]

| Administration Route | Dose/Concentration | Duration | Effect on Serum T4 | Effect on Serum T3 | Effect on Serum TSH | Reference(s) |

| Drinking Water | 30 ppm (mg/kg diet) | 21 days | >95% decrease | ~60% decrease | 5.6-fold increase | [6] |

| Drinking Water | 0.05% solution | 32 days | ~90% decrease | ~80% decrease | Not specified | [6] |

| Intragastric Gavage | 2.5 mg/100 g body wt | 21 days | Decrease (16.2 to 10.8 pmol/L) | Increase (2.36 to 3.12 nmol/L) | Increase (0.12 to 1.96 mU/L) | [7] |

| Intragastric Gavage | 5 mg/100 g body wt | 21 days | Significant decrease | Significant decrease | Significant increase | [4][5] |

| Intragastric Gavage | 8 mg/100 g body wt | 21 days | Profound decrease | Profound decrease | Profound increase | [4][5] |

Note: The increase in T3 observed at the 2.5 mg/100g dose may seem counterintuitive but can occur under certain conditions of mild hypothyroidism due to compensatory mechanisms.

Clinical Data: Efficacy in Graves' Disease

In patients with Graves' disease, methimazole therapy aims to restore a euthyroid state. Long-term, low-dose therapy has been shown to be effective in preventing relapses of hyperthyroidism.[8]

| Treatment Duration | Patient Population | Key Findings | Relapse Rate (MMI Group) | Relapse Rate (Control/Discontinuation) | Reference(s) |

| 18-24 months (Conventional) vs. 60-120 months (Long-term) | 258 patients with Graves' disease | Long-term therapy significantly increases remission rates. | 15% (after 48 months post-withdrawal) | 53% (after 48 months post-withdrawal) | [3] |

| >18 months (on 2.5-5 mg/day) | 184 patients with Graves' disease | Continued low-dose MMI protects against relapse. | 11% (over 3 years of continued therapy) | 41% (over 3 years after discontinuation) | [8] |

| Up to 48 months | Patients with Graves' disease | 75% of adverse drug reactions occur within the first 6 months. Long-term low-dose therapy is well-tolerated. | 3.6% (during 24 months of follow-up on low-dose MMI) | Not Applicable | [9] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of methimazole's biological activity.

Induction of Hypothyroidism in Rodents

This protocol describes the induction of hypothyroidism in rats using methimazole, a common preclinical model.

Objective: To establish a hypothyroid state in rats for experimental studies.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Methimazole (MMI) powder

-

Drinking water or vehicle for gavage (e.g., distilled water, 0.5% carboxymethylcellulose)

-

Animal balance

-

Oral gavage needles (for gavage method)

-

Metabolic cages (optional, for monitoring water/food intake)

Procedure:

Method A: Administration in Drinking Water [6]

-

Preparation of MMI Solution: Prepare a fresh solution of methimazole in drinking water at the desired concentration (e.g., 0.04% w/v). To achieve this, dissolve 0.4 g of methimazole powder in 1 liter of drinking water. Protect the solution from light.

-

Administration: Replace the standard drinking water of the experimental group with the methimazole-containing water. The control group should receive regular drinking water.

-

Duration: Provide the medicated water ad libitum for a period of 21 to 32 days. Replace the solution every 2-3 days to ensure stability and freshness.

-

Monitoring: Monitor the body weight and water consumption of the animals regularly (e.g., every 2-3 days).

-

Confirmation: At the end of the treatment period, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein) for analysis of serum T3, T4, and TSH levels to confirm the hypothyroid state.

Method B: Oral Gavage [7]

-

Preparation of MMI Suspension: Prepare a suspension of methimazole in a suitable vehicle. For a dose of 2.5 mg/100 g body weight, a rat weighing 200 g would require 5 mg. Suspend the required amount in a volume suitable for gavage (e.g., 1 mL).

-

Administration: Administer the methimazole suspension directly into the stomach using an oral gavage needle once daily. The control group should receive the vehicle only.

-

Duration: Continue daily administration for the desired study period (e.g., 21 days).

-

Monitoring: Monitor the body weight of the animals daily before dosing.

-

Confirmation: At the end of the treatment period, collect blood samples for thyroid hormone analysis.

Thyroperoxidase (TPO) Activity Assay (Guaiacol Oxidation Method)

This assay measures the peroxidase activity of TPO, which is inhibited by methimazole.

Objective: To quantify the inhibitory effect of a compound on TPO activity in vitro.

Materials:

-

Thyroid microsomal protein (from human, rat, or other species)[10]

-

Guaiacol

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., 100 mM sodium/potassium phosphate buffer, pH 7.4)[10]

-

Methimazole or other test compounds

-

96-well microplate

-

Spectrophotometer capable of reading at 450 nm (OD₄₅₀)[10]

Procedure: [10]

-

Preparation: Prepare stock solutions of the test compound (methimazole) and a positive control (e.g., propylthiouracil, PTU) in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, add thyroid microsomes and 35 mM guaiacol in assay buffer. Add the test compound at various concentrations or the vehicle control.

-

Pre-incubation: Pre-warm the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiation: Initiate the reaction by adding 300 μM H₂O₂ to each well.

-

Measurement: Immediately measure the initial rate of colored product formation by monitoring the change in optical density at 450 nm (OD₄₅₀) over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

Quantification of Thyroid Hormones via Radioimmunoassay (RIA)

RIA is a highly sensitive method for measuring the concentration of thyroid hormones in serum samples.

Objective: To determine the serum concentrations of T3, T4, and TSH.

Principle: This is a competitive binding assay. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-T4) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled hormone in the sample.[11]

-

Serum samples (from experimental animals or human subjects)

-

RIA kit for T3, T4, or TSH, which typically includes:

-

Radiolabeled hormone (tracer)

-

Specific primary antibody (e.g., anti-T4 antibody)

-

Standards with known hormone concentrations

-

Secondary antibody (for precipitation) or coated tubes

-

Assay buffer

-

-

Gamma counter

Procedure (General Protocol): [11][12]

-

Setup: Label polystyrene test tubes in duplicate for standards, controls, and unknown samples.

-

Sample/Standard Addition: Pipette a small volume (e.g., 25 µL) of the standards, controls, and serum samples into the respective tubes.

-

Reagent Addition: Add the radiolabeled tracer and the specific primary antibody to all tubes. Vortex gently.

-

Incubation: Incubate the tubes for a specified time and temperature (e.g., 45 minutes at 37°C) to allow for competitive binding.

-

Separation: Separate the antibody-bound hormone from the free hormone. This is often achieved by adding a precipitating reagent (e.g., a secondary antibody) and centrifuging, or by using tubes coated with the antibody and decanting the supernatant.[12]

-

Counting: Measure the radioactivity in the bound fraction (the pellet or the coated tube) using a gamma counter.

-

Data Analysis: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the hormone concentrations in the unknown samples by interpolating their radioactivity values from the standard curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effect of methimazole in an animal model of hypothyroidism.

References

- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. Increased Remission Rates After Long-Term Methimazole Therapy in Patients with Graves' Disease: Results of a Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]

- 4. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. researchgate.net [researchgate.net]

- 8. Long-term, low-dose methimazole therapy is effective in protecting against relapses in Graves’ disease [thyroid.org]

- 9. Long-term methimazole therapy in Graves’ hyperthyroidism and adverse reactions: a Danish multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 11. tech.snmjournals.org [tech.snmjournals.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. medicallabnotes.com [medicallabnotes.com]

Spectroscopic Analysis of 4,5-Dimethyl-1H-imidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethyl-1H-imidazole-2-thiol, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring an imidazole ring substituted with two methyl groups and a thiol group. This structural motif is found in various biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide presents a summary of its key spectroscopic signatures.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and known spectroscopic trends for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 | Singlet (broad) | 1H | N-H (imidazole) |

| ~11.5 | Singlet (broad) | 1H | S-H (thiol) |

| ~2.1 | Singlet | 6H | 2 x CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S (Thione) |

| ~120 | C4/C5 (imidazole) |

| ~10 | CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H Stretch (imidazole) |

| 2950-2850 | Medium | C-H Stretch (methyl) |

| 2600-2550 | Weak | S-H Stretch (thiol) |

| ~1600 | Strong | C=C Stretch (imidazole ring) |

| ~1250 | Strong | C=S Stretch (thione) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 128.04 | 100 | [M]⁺ (Molecular Ion) |

| 95 | ~70 | [M - SH]⁺ |

| 82 | ~50 | [M - CH₃CN]⁺ or retro-Diels-Alder fragment |

| 68 | ~40 | Further fragmentation |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-14 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI):

-

Introduce the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Scan an appropriate mass range.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole-2-thiol (CAS 1192-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dimethyl-1H-imidazole-2-thiol (CAS No. 1192-72-9), a heterocyclic compound belonging to the imidazole-2-thione class. This document details its chemical structure, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores the significant therapeutic potential of the imidazole-2-thione scaffold, particularly in oncology, by discussing its emerging role as an inhibitor of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Chemical Identity and Structure

This compound is characterized by a five-membered imidazole ring substituted with two methyl groups at positions 4 and 5, and a thione group at position 2. The molecule exists in tautomeric forms, primarily the thione (C=S) form, also named 4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione.

Chemical Structure:

-

IUPAC Name: 4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione

-

Synonyms: 2-Mercapto-4,5-dimethylimidazole, this compound[1]

-

CAS Number: 1192-72-9[1]

-

Molecular Formula: C₅H₈N₂S[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. While comprehensive experimental data is limited, available information and calculated values provide essential insights for laboratory use.

| Property | Value | Reference(s) |

| Molecular Weight | 128.2 g/mol | [1] |

| Melting Point | >280 °C | [2] |

| Boiling Point (Predicted) | 179.8 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.2 g/cm³ | [2] |

| InChI Key | RJZVFQDMZHOHKT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(NC(=S)N1)C | [2] |

Synthesis and Experimental Protocols

The synthesis of 4,5-disubstituted imidazole-2-thiones can be achieved through various routes. A common and effective method involves the cyclization of an appropriate α-aminoketone with a thiocyanate salt.

General Synthesis Workflow

The synthesis of this compound typically proceeds via the reaction of 3-amino-2-butanone with a thiocyanate source, which cyclizes to form the imidazole-2-thione ring. This workflow provides a reliable method for obtaining the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of similar imidazole-2-thiones.

Materials:

-

3-Amino-2-butanone hydrochloride

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-butanone hydrochloride (1 equivalent) and potassium thiocyanate (1.1 equivalents) in a mixture of ethanol and water.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Precipitation: Add cold water to the concentrated mixture to precipitate the crude product.

-

Filtration: Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Biological Activity and Potential in Drug Development

While specific biological data for this compound is not extensively documented in public literature, the broader class of imidazole-2-thione derivatives has emerged as a scaffold of significant interest in medicinal chemistry, particularly for its anticancer properties.[3]

Anticancer Potential and Mechanism of Action

Derivatives of imidazole-2-thione have been reported to exhibit anticancer activity through various mechanisms, including:

-

Kinase Inhibition: A prominent mechanism is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By binding to the ATP-binding site of the kinase domain, these inhibitors can block the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.[4]

-

Enzyme Inhibition: Certain imidazole-thione derivatives have been identified as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and associated with cancer cell proliferation and survival.

-

DNA Interaction: Some complex imidazole-2-thiones have been shown to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[6] This dual mechanism can lead to potent induction of apoptosis (programmed cell death).[6]

One report suggests that this compound may act as an insulin-like growth factor (IGF) inhibitor, thereby reducing cancer cell proliferation.[6]

Representative Signaling Pathway: VEGFR-2 Inhibition

The inhibition of the VEGFR-2 signaling pathway is a key strategy in modern cancer therapy. Imidazole-2-thione derivatives can interfere with this pathway at a critical juncture.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

In Vitro Antioxidant Potential of Imidazole-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant potential of imidazole-2-thiol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines the key mechanisms of action, detailed experimental protocols for assessing antioxidant activity, and a compilation of quantitative data to facilitate comparative analysis and guide future research and development efforts.

Introduction: The Antioxidant Significance of Imidazole-2-thiol Derivatives

Imidazole-2-thiol and its derivatives are recognized for a broad spectrum of biological activities. Their antioxidant properties are of particular interest, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The core imidazole-2-thiol scaffold, characterized by a five-membered ring containing two nitrogen atoms and a thiol group at the second position, is a key pharmacophore that contributes to the antioxidant capacity of these molecules. The thiol group is a crucial functional moiety that can directly participate in redox reactions, scavenging free radicals and other reactive oxygen species (ROS). Furthermore, the aromatic nature of the imidazole ring can contribute to the stabilization of the radical species formed upon hydrogen or electron donation.

Mechanism of Antioxidant Action

The antioxidant activity of imidazole-2-thiol derivatives is multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging: The primary mechanism of direct antioxidant action is through the donation of a hydrogen atom from the thiol group (-SH) to a free radical, thereby neutralizing it. The resulting thiyl radical can then be stabilized through resonance within the imidazole ring.

Indirect Antioxidant Effects via Nrf2-Keap1 Signaling Pathway: Emerging evidence suggests that thiol-reactive compounds, including certain imidazole derivatives, can exert their antioxidant effects indirectly by activating the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or molecules that can react with the thiol groups of cysteine residues on Keap1 can induce a conformational change in Keap1, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of cytoprotective proteins, including enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Some imidazole-containing compounds, such as the synthetic oleanane triterpenoid CDDO-Im, have been shown to be potent activators of Nrf2 by modifying cysteine residues on Keap1, notably Cys151.

Experimental Protocols for In Vitro Antioxidant Assays

The evaluation of the antioxidant potential of imidazole-2-thiol derivatives is commonly performed using a panel of in vitro assays. Each assay is based on a different chemical principle, and therefore, a combination of methods is recommended for a comprehensive assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

-

Prepare a series of concentrations of the test imidazole-2-thiol derivative in a suitable solvent (e.g., methanol or DMSO).

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound or standard.

-

Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

-

A blank well should contain the solvent instead of the test compound.

-

A control well should contain the test compound and methanol instead of the DPPH solution to account for any absorbance of the compound itself.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the test imidazole-2-thiol derivative and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of each concentration of the test compound or standard.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

A blank well should contain the solvent instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

The IC50 value is determined from the plot of percentage inhibition versus concentration.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH to 3.6 with acetic acid.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a series of concentrations of the test imidazole-2-thiol derivative and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the test compound, standard, or blank (solvent).

-

Add a larger volume (e.g., 190 µL) of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

The FRAP value of the test compound is determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

-

Quantitative Data on Antioxidant Activity

The following tables summarize the in vitro antioxidant activity of various imidazole-2-thiol derivatives as reported in the literature. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity of Imidazole-2-thiol Derivatives

| Compound/Derivative | Substituents | IC50 (µM) | Reference Compound (IC50, µM) |

| 2-Mercaptobenzimidazole | - | >100 | Ascorbic Acid (Not specified) |

| 1-Methyl-2-mercaptobenzimidazole | 1-Methyl | >100 | Ascorbic Acid (Not specified) |

| 5-Nitro-2-mercaptobenzimidazole | 5-Nitro | >100 | Ascorbic Acid (Not specified) |

| Various 2-arylbenzimidazoles | See source for details | Range: 15.3 - 45.2 | Ascorbic Acid (9.8) |

| Various 2-arylbenzothiazoles | See source for details | Range: 12.6 - 38.7 | Ascorbic Acid (9.8) |

Table 2: ABTS Radical Cation Scavenging Activity of Imidazole-2-thiol Derivatives

| Compound/Derivative | Substituents | IC50 (µM) | Reference Compound (IC50, µM) |

| 2-Mercaptomethylbenzo[d]imidazole (1) | - | 13.78 | Kojic Acid (23.53) |

| 5-Chloro-2-mercaptomethylbenzo[d]imidazole (2) | 5-Chloro | 51.56 | Kojic Acid (23.53) |

| 5-Fluoro-2-mercaptomethylbenzo[d]imidazole (4) | 5-Fluoro | 35.26 | Kojic Acid (23.53) |

| 5-Cyano-2-mercaptomethylbenzo[d]imidazole (5) | 5-Cyano | 73.56 | Kojic Acid (23.53) |

| 5-Nitro-2-mercaptomethylbenzo[d]imidazole (6) | 5-Nitro | 53.75 | Kojic Acid (23.53) |

| 5-(Trifluoromethyl)-2-mercaptomethylbenzo[d]imidazole (7) | 5-Trifluoromethyl | 46.07 | Kojic Acid (23.53) |

| Various 2-arylbenzimidazoles | See source for details | Range: 10.5 - 35.8 | Trolox (8.2) |

| Various 2-arylbenzothiazoles | See source for details | Range: 9.7 - 28.4 | Trolox (8.2) |

Conclusion

Imidazole-2-thiol derivatives represent a promising class of antioxidant agents with potential applications in the prevention and treatment of oxidative stress-related diseases. Their ability to act as direct radical scavengers and potentially as indirect antioxidants through the modulation of the Keap1-Nrf2 signaling pathway makes them attractive candidates for further investigation. The standardized in vitro assays detailed in this guide provide a robust framework for the systematic evaluation and comparison of the antioxidant potential of novel imidazole-2-thiol derivatives. The compiled quantitative data serves as a valuable resource for understanding structure-activity relationships and for the rational design of new compounds with enhanced antioxidant efficacy. Future research should focus on expanding the library of tested imidazole-2-thiol derivatives, elucidating the precise molecular mechanisms of their interaction with the Keap1-Nrf2 pathway, and validating their antioxidant effects in cellular and in vivo models.

Exploring the Anticancer Properties of Substituted Imidazoles: A Technical Guide

Abstract

The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] In recent years, substituted imidazoles have emerged as a promising class of compounds in oncology, with numerous derivatives exhibiting potent anticancer properties.[3][4] This technical guide provides a comprehensive overview of the current landscape of anticancer research focused on substituted imidazoles. It delves into their diverse mechanisms of action, presents a curated summary of their in vitro and in vivo activities, details key experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapeutics.

Introduction

Cancer remains a formidable global health challenge, necessitating the continuous pursuit of innovative and effective therapeutic agents.[1] Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many established and emerging anticancer drugs. Among these, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold due to its unique physicochemical properties.[4][5] It can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, enabling it to bind to a wide array of biological targets.[4][5] The success of early imidazole-based drugs like dacarbazine has spurred extensive research into novel substituted imidazoles with improved efficacy and target specificity.[3][6]

This guide explores the multifaceted anticancer potential of substituted imidazoles, focusing on their mechanisms of action which include, but are not limited to, tubulin polymerization inhibition, kinase modulation, and induction of apoptosis.

Mechanisms of Action and Quantitative Data

Substituted imidazoles exert their anticancer effects through various mechanisms, often targeting key proteins and pathways crucial for cancer cell proliferation and survival. The following sections summarize the primary mechanisms and present quantitative data for representative compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[4][7] Several substituted imidazoles have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][8] These compounds often bind to the colchicine binding site on β-tubulin.[9]

Table 1: In Vitro Activity of Imidazole-Based Tubulin Polymerization Inhibitors

| Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference |

| 23 | A549 (Lung) | 0.64 | [3] |

| BZML (13) | SW480 (Colorectal) | 0.027 | [4] |

| BZML (13) | HCT116 (Colorectal) | 0.023 | [4] |

| Compound 6 | MDA-MB-468 (Breast) | IC50 for tubulin polymerization = 0.4 | [4] |

| Compound 20 | A549 (Lung) | 1.09 | [4] |

| Compound 22 | NUGC-3 (Gastric) | 0.05 | [3] |

| Compound 41 | MCF-7 (Breast) | 0.009 nM | |

| Compound 41 | HeLa (Cervical) | 0.001 nM | |

| 5cb | Melanoma Xenograft | More effective than Dacarbazine | [9] |

| 5da | Various | Average IC50 = 15.7 nM | [9] |

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[10] Substituted imidazoles have been developed as potent inhibitors of various kinases, including RAF kinases, Epidermal Growth Factor Receptor (EGFR), and Checkpoint Kinases (CHK1/2).

The RAF-MEK-ERK signaling pathway is a key cascade that transmits signals from cell surface receptors to the nucleus, promoting cell proliferation.[11][12] Mutations in BRAF are common in melanoma and other cancers.

Table 2: In Vitro Activity of Imidazole-Based RAF Kinase Inhibitors

| Compound ID | Target | Cancer Cell Line | GI50/IC50 Value (µM) | Reference |

| 20a | CRAF | - | 99% inhibition at 10 µM | [3] |

| 20c | RAF | A549 (Lung) | Not specified, but superior to sorafenib | [3] |

| 20c | RAF | DLD-1 (Colorectal) | Not specified, but superior to sorafenib | [3] |

| 20d | CRAF | - | 96% inhibition at 10 µM | [3] |

| 20d | - | - | GI50 = 2.24 | [3] |

| 20d | - | - | GI50 = 0.86 | [3] |

| 20e | BRAF | Melanoma | IC50 = 0.24 | [3] |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression or mutation is associated with various cancers.[4]

Table 3: In Vitro Activity of Imidazole-Based EGFR Inhibitors

| Compound ID | Target | Cancer Cell Line | IC50 Value (µM) | Reference |

| 37 | EGFR | A549 (Lung) | 2.2 | [4] |

| 38 | EGFR | A549 (Lung) | 2.8 | [4] |

| 44 | EGFR | MCF-7 (Breast) | 6.30 | [4] |

| 45 | EGFR | MCF-7 (Breast) | 5.96 | [4] |

| Compound 5 | EGFR L858R/T790M | NCI-H1975 (Lung) | 0.21 |

Checkpoint kinases 1 and 2 (CHK1/2) are key regulators of the DNA damage response, enforcing cell cycle arrest to allow for DNA repair.[3][13] Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents.

Table 4: In Vitro Activity of Imidazole-Based CHK-1/2 Inhibitors

| Compound ID | Target | IC50 Value (nM) | Reference |

| 25 | CHK-1 | 0.35 | [3] |

| 26 | CHK-1 | 0.50 | [3] |

| 27 | CHK-1 | 0.32 | [3] |

| 28 | CHK-2 | 2 | [3] |

| 29 | CHK-2 | 15 | [3] |

Other Mechanisms and Diverse Anticancer Activity

Substituted imidazoles have demonstrated efficacy against a wide range of cancer cell lines through various other mechanisms, including topoisomerase inhibition and modulation of other signaling pathways.

Table 5: Diverse In Vitro Anticancer Activity of Substituted Imidazoles

| Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference |

| Kim-161 | T24 (Urothelial) | 56.11 | [11] |

| Kim-111 | T24 (Urothelial) | 67.29 | [11] |

| Compound 16 | K-562 (Leukemia) | 5.66 | |

| Compound 1 | MCF-7 (Breast) | 3.02 | |

| Compound 25 | HeLa (Cervical) | 0.66 | |

| Compound 57 | PC3 (Prostate) | 0.04 | |

| Compound 58 | HepG2 (Hepatocellular) | 8.06 | |

| Compound 58 | MCF-7 (Breast) | 5.52 | |

| 5a | MDA-MB-468 (Breast) | 45.82 (24h) | [14][15] |

| 5c | MDA-MB-468 (Breast) | 43.46 (24h) | [14][15] |

| 5e' | BT 474 (Breast) | 29.16 (24h) | [14][15] |

| 4k | Caco-2 (Colorectal) | 4.67 | [16][17] |

| 6e | Caco-2 (Colorectal) | 5.22 | [16][17] |

| II15 | HepG2 (Hepatocellular) | 0.50 | [18] |

| II23 | MCF-7 (Breast) | 0.013 | [18] |

| II24 | MCF-7 (Breast) | 0.010 | [18] |

| II40 | A549 (Lung) | 14.36 | [18] |

| 5g | CaCo-2 (Colorectal) | 5.9 | [2] |

| 5b | HepG2 (Hepatocellular) | 2.2 | [2] |

Key Signaling Pathways

Understanding the signaling pathways modulated by substituted imidazoles is crucial for rational drug design and development. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways targeted by these compounds.

RAF-MEK-ERK Signaling Pathway

This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer. Imidazole-based RAF inhibitors block the cascade at the level of RAF kinases.

References

- 1. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 2. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. researchgate.net [researchgate.net]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 15. texaschildrens.org [texaschildrens.org]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Imidazole-2-thione Compounds

For Researchers, Scientists, and Drug Development Professionals

The imidazole-2-thione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel imidazole-2-thione compounds, presenting key data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to aid researchers in this dynamic field.

Introduction to Imidazole-2-thiones

Imidazole-2-thiones, also known as 2-mercaptoimidazoles, are five-membered heterocyclic compounds characterized by an imidazole ring with a thione group at the second position.[1][2] The unique electronic and structural features of this scaffold allow for a wide range of chemical modifications, leading to a vast library of derivatives.[1][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-HIV, and anti-inflammatory properties.[1][3][4][5] Their mechanism of action is often multifaceted, involving interactions with various biological targets such as enzymes and DNA.[4][6]

Synthetic Strategies for Imidazole-2-thione Scaffolds

The synthesis of imidazole-2-thione derivatives can be achieved through various synthetic routes, ranging from classical multi-step approaches to more efficient one-pot reactions. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Multi-Step Synthesis from Acenaphthylene-1,2-dione

A prominent method for synthesizing a specific class of substituted imidazole-2-thiones involves a two-step process starting from acenaphthylene-1,2-dione.[4][6] This approach allows for the introduction of diverse substituents on the imidazole ring.

Experimental Protocol: Synthesis of 2-((3,5-disubstituted-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones [4]

-

Step 1: Synthesis of the Intermediate.

-

To a solution of acenaphthylene-1,2-dione (1 mmol) in ethanol (20 mL), add the appropriate thiosemicarbazide derivative (1 mmol).

-

Add a catalytic amount of triethylamine (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the intermediate product.

-

Characterize the product using IR, NMR, and mass spectrometry.

-

-

Step 2: Synthesis of the Final Product.

-

To a solution of the intermediate from Step 1 (1 mmol) in ethanol (20 mL), add the appropriate 2-bromo-1-substituted-ethan-1-one (1 mmol) and triethylamine (1.2 mmol).

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to afford the final product.[4]

-

The following diagram illustrates the general workflow for this synthetic approach.

One-Pot Synthesis of N-aminoimidazoline-2-thiones

A more streamlined approach involves a one-pot reaction of hydrazine, bromoketones, and potassium thiocyanate to yield N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones.[1] This method offers the advantage of procedural simplicity and good yields.

Biological Activities and Quantitative Data

Imidazole-2-thione derivatives have shown significant promise in various therapeutic areas, with anticancer activity being one of the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of imidazole-2-thione compounds against a panel of human cancer cell lines.[4][6] The mechanism of their anticancer action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes in cancer progression like topoisomerase II.[4][6]

| Compound ID | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |

| 5b | 1.5-fold more active than doxorubicin | 7.397 | 17.063 | [4][6] |

| 5h | 3-fold more active than doxorubicin | 4.929 | 43.45 | [4][6] |

| 5 | < 5 | < 5 | < 5 | [4][7] |

| 4d | Moderate Activity | Moderate Activity | Moderate Activity | [4][7] |

| 7b | 8.80 | - | - | [4] |

| 7t | 7.45 | - | - | [4] |

| 11c | 29.2 | - | - | [4] |

| 11f | 16.9 | - | - | [4] |

Proposed Mechanism of Anticancer Action

Certain imidazole-2-thione derivatives, particularly those linked to an acenaphthylenone moiety, are proposed to act as dual DNA intercalators and topoisomerase II inhibitors.[6][8] This dual mechanism contributes to their potent anticancer effects.

The proposed signaling pathway for apoptosis induction by these compounds is depicted below.

References

- 1. scialert.net [scialert.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol is based on established synthetic methodologies for related imidazole-2-thione derivatives.

Introduction

Imidazole-2-thiones and their tautomeric form, imidazole-2-thiols, are an important class of heterocyclic compounds. The 4,5-dimethyl substituted analog, this compound (also known as 2-Mercapto-4,5-dimethylimidazole), serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and N-heterocyclic carbene ligands. The synthesis of this compound is typically achieved through the condensation of an appropriate α-dicarbonyl compound with thiourea.

Data Presentation

Physicochemical data for the target compound, this compound, is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1192-72-9 | [1] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.2 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in hot ethanol, DMSO, and DMF |

Experimental Protocol

This protocol describes the synthesis of this compound via the condensation of butane-2,3-dione with thiourea.

Materials and Reagents:

-

Butane-2,3-dione (Diacetyl)

-

Thiourea

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Activated charcoal

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butane-2,3-dione (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Acidification: To the stirred mixture, slowly add a catalytic amount of concentrated hydrochloric acid.

-